molecular formula C16H15ClF3N5O4 B2840431 Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 317821-61-7

Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No. B2840431
CAS RN: 317821-61-7
M. Wt: 433.77
InChI Key: PEGQUHIGERVKBN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine and pyrazole, containing a trifluoromethyl group and a carboxylate ester group . It’s likely to be used as an intermediate in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines are generally synthesized using various methods . The synthesis of similar compounds often involves the use of fluorine-containing moieties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a pyridine ring, a pyrazole ring, a trifluoromethyl group, and a carboxylate ester group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been used as reactants, catalysts, or intermediates in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the trifluoromethyl group could contribute to the compound’s reactivity and stability .

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Trifluoromethyl-promoted Functional Pyrazoles : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was synthesized, leading to the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one compound exhibited novel fluorescent properties, suggesting potential as a fluorophore, and another class showed promise as Echinochloa crus-galli L. Beauv inhibitors, demonstrating more activity than their methyl analogues (Wu et al., 2006).

Ethyl 5-Amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in Synthesis : This compound underwent selective cyclocondensation to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, further highlighting the versatility of ethyl amino-oxo-pyrazole derivatives in the synthesis of pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).

Utilization in Pd-Catalysed Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. This demonstrates their utility as intermediates in the construction of complex heterocyclic compounds (Arbačiauskienė et al., 2011).

Biological Applications and Properties

Corrosion Inhibitors for Industrial Use : Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, demonstrated significant corrosion inhibition properties on mild steel, useful for industrial pickling processes. These inhibitors showed high efficiency and potential for practical applications, supported by both experimental results and theoretical studies (Dohare et al., 2017).

Anticancer Scaffolds from Multi-Component Reactions : A series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles were synthesized through a one-pot, four-component condensation reaction catalyzed by a Brønsted acid ionic liquid. These compounds showed promising anticancer activity against several human cancer cell lines, illustrating their potential as anticancer scaffolds and highlighting the utility of green chemistry approaches in medicinal chemistry research (Nimbalkar et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Similar compounds, such as Ethyl 3-chloro-5-(trifluoromethyl)picolinate, have been associated with certain hazards, including causing skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Trifluoromethylpyridines and their derivatives have been the focus of research in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

ethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N5O4/c1-2-29-15(28)11-9-10(23-24-11)14(27)25(13(9)26)4-3-21-12-8(17)5-7(6-22-12)16(18,19)20/h5-6,9-10,23H,2-4H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGQUHIGERVKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

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